N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
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Overview
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a benzofuran ring, a chlorobenzyl group, and a dioxidotetrahydrothiophenyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Chlorobenzyl Group: This step may involve nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Incorporation of the Dioxidotetrahydrothiophenyl Moiety: This can be done through oxidation reactions of tetrahydrothiophene derivatives.
Final Coupling Reaction: The final step involves coupling the intermediate products to form the target compound under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dichloromethane (DCM), ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(methyl)-1-benzofuran-3-yl]acetamide
- **N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(ethyl)-1-benzofuran-3-yl]acetamide
Uniqueness
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H26ClNO4S |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C24H26ClNO4S/c1-16(2)18-5-8-23-22(11-18)19(14-30-23)12-24(27)26(21-9-10-31(28,29)15-21)13-17-3-6-20(25)7-4-17/h3-8,11,14,16,21H,9-10,12-13,15H2,1-2H3 |
InChI Key |
UIRZQWBVBHOMPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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